molecular formula C14H13Cl2NO3 B2421586 5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-2-methoxypyridine;hydrochloride CAS No. 2031268-97-8

5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-2-methoxypyridine;hydrochloride

Cat. No.: B2421586
CAS No.: 2031268-97-8
M. Wt: 314.16
InChI Key: HCPZUDLQFZBYCL-UHFFFAOYSA-N
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Description

5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-2-methoxypyridine;hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. It features a benzodioxole ring fused with a pyridine ring, and it is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Scientific Research Applications

5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-2-methoxypyridine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Safety and Hazards

The compound 5-Chloro-6-(chloromethyl)-1,3-benzodioxole, which is structurally similar to the compound , is classified as a skin corrosive substance . It’s important to handle such compounds with care, using appropriate personal protective equipment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-2-methoxypyridine;hydrochloride typically involves multiple steps, starting with the formation of the benzodioxole ring. This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole structure. The chloromethyl group is then introduced via chloromethylation using chloromethyl methyl ether and a Lewis acid catalyst such as zinc chloride.

The pyridine ring is synthesized separately, often starting from 2-methoxypyridine. The final step involves coupling the benzodioxole and pyridine rings through a nucleophilic substitution reaction, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-2-methoxypyridine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-2-methoxypyridine;hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The benzodioxole and pyridine rings may also interact with various receptors or enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-6-(chloromethyl)-1,3-benzodioxole
  • 2-(Chloromethyl)-6-methyl-1H-1,3-benzodiazole
  • 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine

Uniqueness

5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-2-methoxypyridine;hydrochloride is unique due to the presence of both the benzodioxole and pyridine rings, which confer distinct chemical and biological properties. The combination of these rings with the reactive chloromethyl group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-[6-(chloromethyl)-1,3-benzodioxol-4-yl]-2-methoxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3.ClH/c1-17-13-3-2-10(7-16-13)11-4-9(6-15)5-12-14(11)19-8-18-12;/h2-5,7H,6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPZUDLQFZBYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=C3C(=CC(=C2)CCl)OCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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